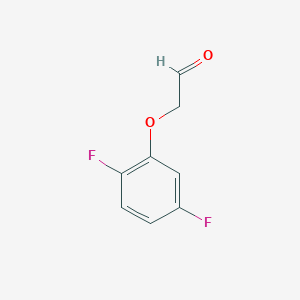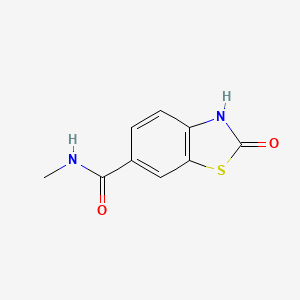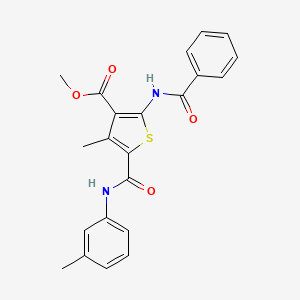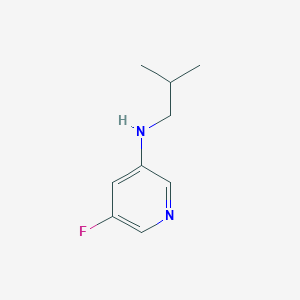
2-(2,5-Difluorophenoxy)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-Difluorophenoxy)acetaldehyde is an organic compound with the molecular formula C8H6F2O2 It is characterized by the presence of a difluorophenoxy group attached to an acetaldehyde moiety
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(2,5-Difluorphenoxy)acetaldehyd beinhaltet typischerweise die Reaktion von 2,5-Difluorphenol mit Chloracetaldehyd unter basischen Bedingungen. Die Reaktion kann wie folgt dargestellt werden:
2,5-Difluorphenol+Chloracetaldehyd→2-(2,5-Difluorphenoxy)acetaldehyd
Die Reaktion wird in der Regel in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat durchgeführt, was die nucleophile Substitution der Chlorgruppe durch die Phenoxygruppe erleichtert.
Industrielle Produktionsverfahren
Im industriellen Maßstab kann die Produktion von 2-(2,5-Difluorphenoxy)acetaldehyd kontinuierliche Verfahren umfassen, um Effizienz und Ausbeute zu verbessern. Die Verwendung von Katalysatoren und optimierten Reaktionsbedingungen kann die Skalierbarkeit der Synthese weiter verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
2-(2,5-Difluorphenoxy)acetaldehyd kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Aldehydgruppe kann oxidiert werden, um die entsprechende Carbonsäure zu bilden.
Reduktion: Die Aldehydgruppe kann reduziert werden, um den entsprechenden Alkohol zu bilden.
Substitution: Die Difluorphenoxygruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.
Substitution: Nucleophile wie Amine oder Thiole können unter basischen oder sauren Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: 2-(2,5-Difluorphenoxy)essigsäure.
Reduktion: 2-(2,5-Difluorphenoxy)ethanol.
Substitution: Verschiedene substituierte Derivate, abhängig von dem verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
2-(2,5-Difluorphenoxy)acetaldehyd hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Es kann für die Untersuchung enzymkatalysierter Reaktionen verwendet werden, die Aldehyde betreffen.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 2-(2,5-Difluorphenoxy)acetaldehyd hängt von seiner Wechselwirkung mit spezifischen molekularen Zielstrukturen ab. Beispielsweise kann es in biologischen Systemen mit Aldehyddehydrogenase-Enzymen interagieren, was zur Bildung entsprechender Säuren führt. Die Difluorphenoxygruppe kann auch die Reaktivität der Verbindung und ihre Bindungsaffinität zu verschiedenen Zielstrukturen beeinflussen.
Wirkmechanismus
The mechanism of action of 2-(2,5-Difluorophenoxy)acetaldehyde depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with aldehyde dehydrogenase enzymes, leading to the formation of corresponding acids. The difluorophenoxy group can also influence the compound’s reactivity and binding affinity to various targets.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(2,4-Difluorphenoxy)acetaldehyd
- 2-(3,5-Difluorphenoxy)acetaldehyd
- 2-(2,5-Dichlorphenoxy)acetaldehyd
Einzigartigkeit
2-(2,5-Difluorphenoxy)acetaldehyd ist einzigartig aufgrund der spezifischen Positionierung der Fluoratome am Phenoxyring, die seine chemische Reaktivität und physikalischen Eigenschaften im Vergleich zu anderen ähnlichen Verbindungen deutlich beeinflussen kann. Das Vorhandensein von Fluoratomen kann die Stabilität der Verbindung erhöhen und ihre elektronischen Eigenschaften verändern, was sie zu einem wertvollen Zwischenprodukt in verschiedenen synthetischen Anwendungen macht.
Eigenschaften
Molekularformel |
C8H6F2O2 |
|---|---|
Molekulargewicht |
172.13 g/mol |
IUPAC-Name |
2-(2,5-difluorophenoxy)acetaldehyde |
InChI |
InChI=1S/C8H6F2O2/c9-6-1-2-7(10)8(5-6)12-4-3-11/h1-3,5H,4H2 |
InChI-Schlüssel |
MPIOQROHZQNFBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)OCC=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12077851.png)


![4-[(2-Bromo-6-nitrophenoxy)methyl]piperidine](/img/structure/B12077861.png)



